Marilactone
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Overview
Description
Marilactone is a natural product belonging to the class of lactones. It was initially isolated from marine sponge-derived fungus Stachylidium species . The compound is characterized by its molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound appears as a powder and is soluble in organic solvents like chloroform.
Mechanism of Action
Target of Action
Marilactone is a natural product derived from the fungus Stachylidium sp
Result of Action
This compound, as a type of macrolactin, exhibits potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anti-angiogenic, and other activities . .
Action Environment
It is known that antibiotics, which this compound is a type of, can act as an ecological factor in the environment that could potentially affect microbial communities . The effects include phylogenetic structure alteration, resistance expansion, and ecological function disturbance in the micro-ecosystem .
Preparation Methods
Synthetic Routes and Reaction Conditions: Marilactone is typically synthesized through natural product extraction from the fungus Stachylidium species . The preparation involves a series of chemical reactions and purification steps. The process is complex and often requires advanced techniques such as biotechnological fermentation or chemical synthesis .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale fermentation and extraction. The fungus is cultivated under controlled conditions, and the compound is extracted using organic solvents followed by purification steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Marilactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed.
Major Products:
Scientific Research Applications
Marilactone has several scientific research applications:
Chemistry: Used as a model compound in studying lactone chemistry and synthesis.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of natural pesticides and other bioactive agents
Comparison with Similar Compounds
Cyclomarinone: Another compound isolated from the same fungus, characterized by a hydroxycyclopentenone ring.
Maristachones A-E: A series of phthalide-related compounds with unique structural features.
Uniqueness of Marilactone: this compound is unique due to its specific lactone structure and bioactive properties. Unlike other similar compounds, it has shown a broad spectrum of biological activities, making it a valuable compound for various applications .
Biological Activity
Marilactone, a natural compound derived from the marine sponge-associated fungus Stachylidium species, has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.
Overview of this compound
- Chemical Structure : this compound is classified as a macrolactone, with a molecular formula of C8H10O3 and a molecular weight of approximately 154.16 g/mol.
- Source : Initially isolated from the marine sponge-derived fungus Stachylidium sp., it showcases a unique lactone structure that contributes to its bioactivity.
This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
- Antimicrobial Activity : It demonstrates potent antibacterial and antifungal properties, making it a candidate for developing natural antibiotics and antifungal agents .
- Antiviral Properties : Research indicates that this compound may inhibit viral replication, although specific mechanisms remain under investigation.
- Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic .
- Anti-inflammatory and Anti-angiogenic Activities : The compound has shown promise in reducing inflammation and inhibiting angiogenesis, which are critical processes in tumor growth and progression.
Biological Activity Data
The following table summarizes key biological activities of this compound based on recent studies:
Case Studies
Several case studies have investigated the biological activity of this compound, particularly its antimicrobial and anticancer properties:
-
Antimicrobial Efficacy Study :
- A study assessed the effectiveness of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a natural antimicrobial agent.
- Anticancer Activity Investigation :
-
Inflammation Reduction Experiment :
- A controlled experiment evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential use in treating inflammatory diseases.
Future Applications
This compound's diverse biological activities suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could be further developed into new therapeutic agents.
- Natural Pesticides : Its bioactivity may be harnessed for creating environmentally friendly pesticides.
- Research Tool : As a model compound in lactone chemistry, it offers insights into the synthesis and modification of related compounds for various applications .
Properties
IUPAC Name |
6-ethyl-4-hydroxy-3-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZMYPGRVEPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)O1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.